molecular formula C50H74N16O10 B045082 Histamine-releasing peptide CAS No. 123496-28-6

Histamine-releasing peptide

Cat. No.: B045082
CAS No.: 123496-28-6
M. Wt: 1059.2 g/mol
InChI Key: KLNGALQMFAURPH-NOQNJSOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histamine-releasing peptide is a biologically active compound known for its ability to induce the release of histamine from mast cells and basophils. Histamine plays a crucial role in immune responses, particularly in allergic reactions and inflammation. The peptide’s interaction with histamine receptors can lead to various physiological effects, making it a significant focus of research in immunology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histamine-releasing peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using activating agents like carbodiimides.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Histamine-releasing peptide can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized by reactive oxygen species, leading to modifications in its structure and function.

    Reduction: Reduction reactions can alter disulfide bonds within the peptide, affecting its stability and activity.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution reactions: Site-directed mutagenesis using specific enzymes or chemical reagents.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiol groups .

Scientific Research Applications

Histamine-releasing peptide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of histamine-releasing peptide involves its interaction with specific receptors on the surface of mast cells and basophils. Upon binding to these receptors, the peptide triggers a signaling cascade that leads to the degranulation of these cells and the subsequent release of histamine. This process involves the activation of G protein-coupled receptors, intracellular calcium mobilization, and the release of preformed histamine-containing granules .

Comparison with Similar Compounds

Histamine-releasing peptide can be compared with other histamine-releasing agents, such as:

    Substance P: A neuropeptide that also induces histamine release from mast cells.

    Histone: A protein that can trigger histamine release in certain conditions.

    Eosinophil major basic protein: Known to induce histamine release from mast cells.

Uniqueness: this compound is unique in its specific sequence and structure, which allows it to interact with histamine receptors in a distinct manner. Unlike other histamine-releasing agents, it may have a more targeted effect on certain cell types and receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNGALQMFAURPH-NOQNJSOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154024
Record name Histamine-releasing peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1059.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kinetensin 1-8
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123496-28-6
Record name Histamine-releasing peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histamine-releasing peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kinetensin 1-8
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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